Bis(trimethylsilyl) phosphite

概要

説明

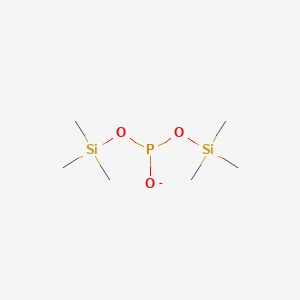

Bis(trimethylsilyl) phosphite is a unique organophosphorus compound that has garnered interest due to its distinctive structure and potential applications in various fields. This compound features a phosphorus atom bonded to two oxygen atoms and two silicon atoms, forming a stable ring structure. The presence of tetramethyl groups further enhances its stability and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Bis(trimethylsilyl) phosphite typically involves the reaction of a phosphorus-containing precursor with silicon-based reagents under controlled conditions. One common method includes the use of trimethylsilyl chloride and a phosphorus oxychloride derivative. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dichloromethane (DCM) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as distillation or recrystallization. The use of automated reactors and continuous flow systems can further enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

Bis(trimethylsilyl) phosphite undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides or other oxygenated derivatives.

Reduction: Reduction reactions can convert it into phosphine or silane derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphorus or silicon atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides or organometallic compounds are employed under mild to moderate conditions.

Major Products

The major products formed from these reactions include phosphine oxides, silane derivatives, and various substituted organophosphorus compounds. These products are often characterized by their enhanced stability and unique reactivity profiles.

科学的研究の応用

Chemical Synthesis

Synthetic Methodologies

Bis(trimethylsilyl) phosphite serves as a key reagent in the synthesis of various phosphonate derivatives and aminophosphinates. It is utilized in the Todd-Atherton synthetic approach for modifying tetraene macrolide antibiotics, such as lucensomycina, showcasing its utility in pharmaceutical chemistry .

Cascade Reactions

Recent studies have demonstrated the effectiveness of this compound in cascade reactions involving hypophosphorous acid and various electrophiles. For instance, it can react with aldehydes and ketones to produce α-hydroxyphosphinates efficiently. The reaction conditions can be optimized using Lewis acids like zinc iodide, which enhances the yield of desired products .

| Reagent | Reaction Type | Yield |

|---|---|---|

| This compound | Synthesis of α-hydroxyphosphinates | Good to excellent |

| Hypophosphorous acid | Cascade reaction with electrophiles | High yield |

Electrochemical Applications

Additive in Lithium-Ion Batteries

this compound has been investigated as an additive in lithium-ion batteries (LIBs). It enhances the electrochemical performance of cathodes by forming stable cathode electrolyte interphase (CEI) films that reduce interfacial impedance and inhibit transition metal dissolution. Specifically, studies have shown that when used in conjunction with lithium-rich materials, it significantly improves cycling performance at elevated temperatures (e.g., 45 °C) .

Electrochemical Performance Comparison

Comparative studies involving this compound against other phosphite-based additives (e.g., tris(trimethylsilyl) phosphite and triethyl phosphite) have indicated that it provides superior performance due to its ability to form more effective CEI films .

| Additive | Impedance Reduction | Cell Performance |

|---|---|---|

| This compound | Significant | Best among tested |

| Tris(trimethylsilyl) phosphite | Moderate | Average |

| Triethyl phosphite | Minimal | Least effective |

Case Study 1: Lithium-Ion Battery Performance

In a study evaluating the effects of this compound on lithium-rich cathodes, electrochemical impedance spectroscopy (EIS), X-ray photoelectron spectroscopy (XPS), and scanning electron microscopy (SEM) were employed to analyze the formation of CEI films. Results indicated that cells with this compound exhibited lower impedance and more uniform CEI films compared to those without additives .

Case Study 2: Synthesis of Aminophosphinates

Another study explored the synthesis of aminobisphosphinates using this compound through a cascade reaction with hypophosphorous acid. The method demonstrated high efficiency and yield, highlighting its potential for producing complex organic molecules in a single step .

作用機序

The mechanism by which Bis(trimethylsilyl) phosphite exerts its effects involves its ability to form stable complexes with various metal ions. The phosphorus and silicon atoms in the compound act as coordination sites, allowing it to interact with metal centers. This interaction can modulate the reactivity of the metal ions, making the compound an effective catalyst or inhibitor in various chemical and biological processes.

類似化合物との比較

Similar Compounds

2,2,6,6-Tetramethyl-3,5-heptanedione: A β-diketone that forms stable metal complexes and is used in similar applications.

2,2,4,4-Tetramethyl-3-pentanone: Known for its use in organic synthesis and as a solvent.

2,2,7,7-Tetramethyl-3,6-dioxa-2,7-disilaoctane: Another silicon-containing compound with applications in materials science.

Uniqueness

What sets Bis(trimethylsilyl) phosphite apart is its unique combination of phosphorus and silicon atoms within a single molecule. This dual functionality allows it to participate in a broader range of reactions and form more diverse complexes compared to its counterparts. Its stability and reactivity make it a versatile compound in both research and industrial applications.

生物活性

Bis(trimethylsilyl) phosphite (BTMSP) is a phosphorus-containing compound that has garnered attention due to its potential biological activities. This article explores the biological activity of BTMSP, including its mechanisms of action, effects on cellular processes, and implications for therapeutic applications.

Chemical Structure and Properties

BTMSP is characterized by its phosphite backbone with two trimethylsilyl groups attached. This structure imparts unique chemical properties that influence its reactivity and biological interactions. The trimethylsilyl groups enhance solubility in organic solvents and may affect the compound's interaction with biological molecules.

Mechanisms of Biological Activity

Research indicates that BTMSP may exhibit various biological activities, primarily through its role as a phosphonate derivative. Phosphonates are known for their ability to inhibit enzymes involved in cellular signaling and metabolism. Specifically, BTMSP can act as a prodrug, releasing biologically active phosphonic acids upon hydrolysis.

Enzyme Inhibition

BTMSP has been studied for its potential to inhibit specific enzymes, particularly those involved in phosphoantigen pathways. For instance, studies have shown that bis-amidate prodrugs derived from phosphonates can stimulate T-cell proliferation and cytokine production in human peripheral blood mononuclear cells (PBMCs) . This suggests that BTMSP could enhance immune responses by modulating T-cell activity.

Biological Activity Data

The following table summarizes key findings related to the biological activity of BTMSP and its derivatives:

Case Study 1: Immunotherapy Applications

In a recent study, bis-amidate prodrugs derived from BTMSP were evaluated for their ability to enhance T-cell responses against cancer cells. The results indicated a significant increase in T-cell activation and cytokine production when exposed to these prodrugs compared to traditional phosphonic acids. This positions BTMSP derivatives as promising candidates for immunotherapy applications .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of BTMSP-related compounds. The study demonstrated that certain derivatives exhibited potent cytotoxic effects against various tumor cell lines, with mechanisms involving apoptosis induction and inhibition of cell proliferation. These findings highlight the potential of BTMSP in cancer treatment strategies .

特性

IUPAC Name |

bis(trimethylsilyl) hydrogen phosphite | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H19O3PSi2/c1-11(2,3)8-10(7)9-12(4,5)6/h7H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVYLOQJEHUAACN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OP(O)O[Si](C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H19O3PSi2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。